3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide
Vue d'ensemble
Description
3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide, also known as EMA401, is a chemical compound that has shown promising results in scientific research for the treatment of chronic pain. It is a selective angiotensin II type 2 (AT2) receptor antagonist that has been found to have analgesic effects in preclinical studies.
Mécanisme D'action
3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide works by blocking the AT2 receptor, which is found in high levels in injured nerves. By blocking this receptor, 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide reduces the activity of a protein called Rho kinase, which is involved in the development and maintenance of chronic pain. This leads to a reduction in pain signaling and an overall decrease in pain.
Biochemical and Physiological Effects:
3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide has been found to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of Rho kinase, which is involved in the development and maintenance of chronic pain. It has also been found to reduce the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide is that it has been extensively studied in preclinical models of chronic pain, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of pain.
Orientations Futures
There are a number of future directions for research on 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide. One area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more effective treatments for chronic pain. Another area of focus could be on testing its efficacy in different types of pain, such as cancer pain and fibromyalgia. Additionally, there is potential for the development of new compounds based on the structure of 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide that could have even greater analgesic effects.
Applications De Recherche Scientifique
3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. In a phase II clinical trial, 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide was found to significantly reduce pain in patients with post-herpetic neuralgia, a type of neuropathic pain.
Propriétés
IUPAC Name |
3-ethoxy-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-13-12-18(21)19-15-8-10-17(11-9-15)25(22,23)20-16-6-4-14(2)5-7-16/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMEBKAHOKIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.